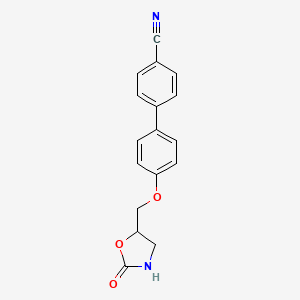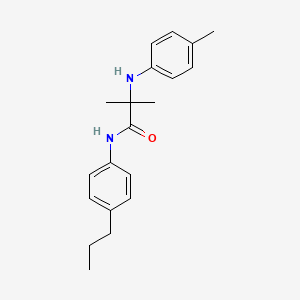
2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methyl group, a 4-methylphenyl group, and a 4-propylphenyl group attached to an alaninamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Alaninamide Backbone: The synthesis begins with the preparation of alaninamide through the reaction of alanine with ammonia or an amine.
Introduction of Methyl Group: A methyl group is introduced to the alaninamide backbone using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of 4-Methylphenyl Group: The 4-methylphenyl group is attached via a Friedel-Crafts alkylation reaction using 4-methylbenzene and a suitable catalyst like aluminum chloride.
Attachment of 4-Propylphenyl Group: Similarly, the 4-propylphenyl group is introduced through another Friedel-Crafts alkylation reaction using 4-propylbenzene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amides and amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs for treating diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Methyl-N~2~-(4-methylphenyl)-N-(4-ethylphenyl)alaninamide
- 2-Methyl-N~2~-(4-methylphenyl)-N-(4-butylphenyl)alaninamide
- 2-Methyl-N~2~-(4-methylphenyl)-N-(4-isopropylphenyl)alaninamide
Uniqueness
2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
89312-58-3 |
|---|---|
分子式 |
C20H26N2O |
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-methyl-2-(4-methylanilino)-N-(4-propylphenyl)propanamide |
InChI |
InChI=1S/C20H26N2O/c1-5-6-16-9-13-17(14-10-16)21-19(23)20(3,4)22-18-11-7-15(2)8-12-18/h7-14,22H,5-6H2,1-4H3,(H,21,23) |
InChI 键 |
JHYURHCEFIGBGP-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)NC(=O)C(C)(C)NC2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


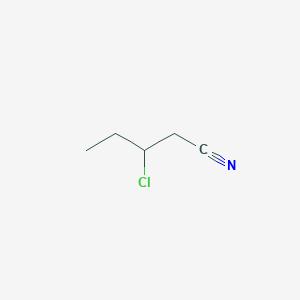

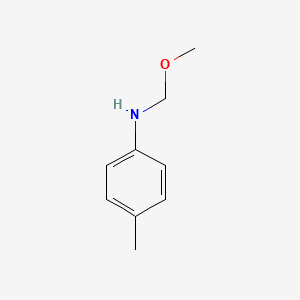
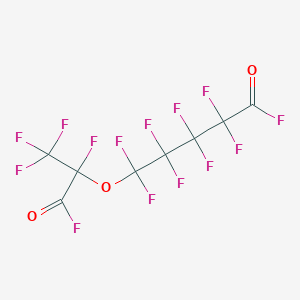
![Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane](/img/structure/B14144608.png)
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)

![1,1'-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea)](/img/structure/B14144632.png)
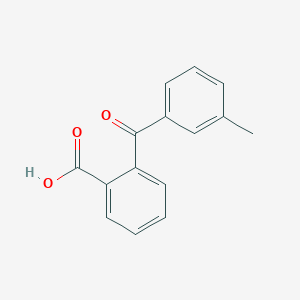
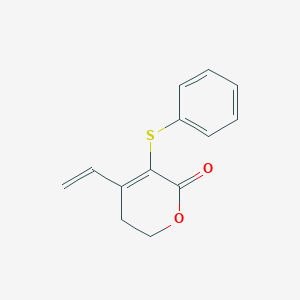
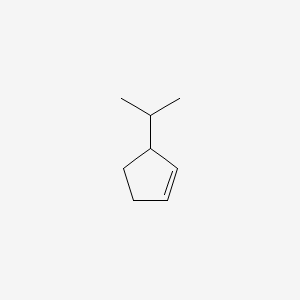
![6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14144648.png)
![Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate](/img/structure/B14144649.png)
